molecular formula C10H14ClNO B6259913 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine CAS No. 910380-95-9

2-(5-chloro-2-ethoxyphenyl)ethan-1-amine

Cat. No.: B6259913
CAS No.: 910380-95-9
M. Wt: 199.7
InChI Key:
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Description

2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14ClNO It is a derivative of phenylethylamine, characterized by the presence of a chloro and an ethoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.

    Amination: The bromide is reacted with ammonia or an amine to form the desired ethan-1-amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-ethoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium hydroxide or thiols in the presence of a base are typical.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl, thiol, or amine derivatives.

Scientific Research Applications

2-(5-chloro-2-ethoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-methoxyphenyl)ethan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(5-chloro-2-ethoxyphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    2-(5-chloro-2-ethoxyphenyl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine group.

Uniqueness

2-(5-chloro-2-ethoxyphenyl)ethan-1-amine is unique due to the combination of its chloro and ethoxy substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

910380-95-9

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

93

Origin of Product

United States

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